molecular formula C18H20O2 B11855089 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane CAS No. 31053-67-5

8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane

Cat. No.: B11855089
CAS No.: 31053-67-5
M. Wt: 268.3 g/mol
InChI Key: GQOGPGLUHPHADH-UHFFFAOYSA-N
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Description

8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane is a spirocyclic compound featuring a central spiro[4.5]decane scaffold with two oxygen atoms at positions 7 and 9, and a naphthalene substituent at position 6. Spiro compounds are characterized by their rigid three-dimensional structures, which confer unique stereochemical and electronic properties. The oxygen atoms in the dioxaspiro framework enhance polarity and hydrogen-bonding capacity, making these compounds relevant in medicinal chemistry, materials science, and catalysis .

The naphthalene group may further modulate lipophilicity and π-π stacking interactions, influencing bioavailability and target binding.

Properties

CAS No.

31053-67-5

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

8-naphthalen-1-yl-7,9-dioxaspiro[4.5]decane

InChI

InChI=1S/C18H20O2/c1-2-8-15-14(6-1)7-5-9-16(15)17-19-12-18(13-20-17)10-3-4-11-18/h1-2,5-9,17H,3-4,10-13H2

InChI Key

GQOGPGLUHPHADH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COC(OC2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane typically involves the reaction of naphthalene derivatives with spirocyclic precursors under specific conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane.

Chemical Reactions Analysis

Types of Reactions

8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalene moiety, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Structural Features and Chirality

6,10-Dioxaspiro[4.5]decane-7,9-dione Derivatives
  • Substituent Effects: Compounds like 8-(4-dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (1) and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (2) demonstrate how substituents influence supramolecular interactions. For example: Compound 1 exhibits C–H···O and π-π stacking interactions. Compound 2 forms O–H···O hydrogen bonds, enhancing crystallinity .
  • Comparison : The naphthalen-1-yl group in the target compound likely increases steric bulk and aromatic interactions compared to benzylidene derivatives.
Azaspiro Analogs
  • 8-Azaspiro[4.5]decane Derivatives: Replacement of oxygen with nitrogen (e.g., 8-azaspiro[4.5]decane-7,9-dione) introduces basicity and hydrogen-bond donor capacity. For example, buspirone (8-azaspiro[4.5]decane-7,9-dione derivative) is a non-benzodiazepine anxiolytic .

Physicochemical Properties

Compound Class Key Features Example (CAS/Reference)
7,9-Dioxaspiro[4.5]decane High polarity due to oxygen atoms; moderate lipophilicity with aryl groups 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane
6,10-Dioxaspiro[4.5]decane-7,9-dione Ketone groups enhance crystallinity; substituents dictate H-bonding 61857-82-7 (8-phenyl variant)
8-Azaspiro[4.5]decane Increased basicity; improved solubility in acidic environments Buspirone (8-azaspiro derivative)
Trioxaspiro[4.5]decane Enhanced stereochemical complexity; synthetic rarity (S)-7 and (R)-7

Biological Activity

8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane is a complex organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 31053-67-5, exhibits a molecular formula of C18_{18}H20_{20}O2_2 and a molecular weight of approximately 268.35 g/mol. The biological activity of this compound is particularly relevant in the context of medicinal chemistry, where it may serve as a lead compound for therapeutic applications.

The chemical characteristics of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane are summarized in the following table:

PropertyValue
Molecular FormulaC18_{18}H20_{20}O2_2
Molecular Weight268.35 g/mol
Density1.16 g/cm³
Boiling Point432 °C at 760 mmHg
Flash Point240.6 °C
LogP4.4456

Research indicates that compounds with similar structural frameworks to 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that spirocyclic compounds can inhibit cell proliferation and induce apoptosis in cancer cells by interacting with specific cellular pathways (e.g., inhibiting the PI3K/Akt/mTOR pathway) .
  • Anti-inflammatory Effects : Compounds in this class may also reduce the production of nitric oxide and prostaglandins, which are mediators involved in inflammatory responses .

Case Studies

  • Anticancer Activity : In a study focusing on spirocyclic compounds, derivatives similar to 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane were shown to significantly reduce tumor growth in xenograft models, indicating strong potential for further development as anticancer agents .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related dioxaspiro compounds, suggesting their utility in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of 8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane:

  • In Vitro Studies : In vitro assays demonstrated that this compound can modulate various signaling pathways associated with cell survival and apoptosis .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

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